molecular formula C8H7NO2 B1587845 3-(2-Pyridyl)acrylic acid CAS No. 7340-22-9

3-(2-Pyridyl)acrylic acid

Cat. No. B1587845
CAS RN: 7340-22-9
M. Wt: 149.15 g/mol
InChI Key: LKDFTXDJKHGCAC-SNAWJCMRSA-N
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Description

3-(2-Pyridyl)acrylic acid, also known as 3-PAA, is an organic compound with a wide range of applications in various scientific research fields. It is an important building block for the synthesis of various compounds, and it has been used in various studies to investigate the mechanism of action of certain drugs and to explore the biochemical and physiological effects of drugs.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

3-(2-Pyridyl)acrylic acid has been employed as a bifunctional ligand to promote the formation of novel hetero-metallic and homometallic metal-organic framework (MOF) materials. These materials exhibit diverse structural topologies and properties, such as thermal stability and luminescence, which are influenced by the presence of different metal centers and the ligand's ability to coordinate through both its carboxylic and pyridyl functional groups. For instance, the synthesis of heterometallic [Cu3(C8H6NO2)6Nd2(NO3)6] and homometallic [Nd(C8H6NO2)3H2O] and [Cu(C8H6NO2)2] x H2O coordination polymers demonstrates the versatility of 3-(2-Pyridyl)acrylic acid in constructing materials with varied dimensionalities and functionalities (Gunning & Cahill, 2005).

Photoreactivity and Cycloaddition Reactions

The photoreactivity of 3-(2-Pyridyl)acrylic acid derivatives has been explored in the context of [2+2] cycloaddition reactions, leading to the formation of cyclobutane derivatives. The anion-controlled stereoselective synthesis of these compounds demonstrates the potential of 3-(2-Pyridyl)acrylic acid in facilitating photochemical reactions that are relevant for the synthesis of complex organic structures (Kole, Tan, & Vittal, 2011).

Polymer Science

In the realm of polymer science, the analysis of acrylic acid polymers through pyrolysis mass spectrometry offers insights into the compositional and structural characteristics of these materials. This analytical approach is applicable to the study of polymers containing acrylic acid units, providing valuable information for the development and characterization of new polymer materials (Lattimer, 2003).

properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFTXDJKHGCAC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)acrylic acid

CAS RN

7340-22-9, 54495-51-1
Record name 2-Pyridineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(2-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(pyridin-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
H Chi, L Cao, J Wang - RSC advances, 2016 - pubs.rsc.org
The copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} were prepared via precipitation polymerization in supercritical carbon dioxide. The …
Number of citations: 6 pubs.rsc.org
GK Kole, U Sambasivam, GK Tan… - Crystal Growth & …, 2017 - ACS Publications
This work demonstrates that the photoinert trans-3-(2′-pyridyl)acrylic acid (2-PA) can be made photoreactive by salt formation with HCl, CF 3 CO 2 H, and H 2 SO 4 . All three salts …
Number of citations: 12 pubs.acs.org
EK Pohjala - Acta Chem. Scand. B, 1976 - actachemscand.org
The Parkin reaction of 2-pyridinecarbaldehyde with acetic anhydride/potassium acetate, propionic anhydride/potassium propionate, or acetic anhydride/potassium acetate in the …
Number of citations: 11 actachemscand.org
Y Sakagami, H Tsujibo, Y Hirai, T YAMADA… - Biological and …, 1999 - jstage.jst.go.jp
| MATERIALS AND METHODS Chemicals The materials used for this experiment were as follows: 2-pyridinecarboxylic acid (1), 2-pyridinecarboxylic acid methyl ester (2), 2-…
Number of citations: 3 www.jstage.jst.go.jp
Y INAMoRi - 1999 - jlc.jst.go.jp
MATERIALS AND METHODS Chemicals The materials used for this experiment were as follows: 2-pyridinecarboxylic acid (1), 2-pyridinecarboxylic acid methyl ester (2), 2-…
Number of citations: 0 jlc.jst.go.jp
A Kudelko, K Jasiak, K Ejsmont - Monatshefte für Chemie-Chemical …, 2015 - Springer
A series of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles were efficiently synthesized by cyclocondensation of the appropriate 3-(pyridyl)acrylohydrazides with triethyl …
Number of citations: 11 link.springer.com
EK Pohjala - Acta Chem. Scand. B, 1976 - actachemscand.org
RESULTS When the pyridylpropenone 1a (Table 1) was heated with an excess of acetic anhydride/potassium acetate for 2 h, the indolizine 20 was obtained in ca. 80% yield. Its …
Number of citations: 3 actachemscand.org
L Lin, QJ Fan, GX ** - Journal of Organometallic Chemistry, 2017 - Elsevier
A series of half-sandwich rhodium and iridium complexes containing carboxylate ligands were synthesized and characterized. Reactions between [Cp ∗ MCl 2 ] 2 (M = Ir or Rh) and 1,3,…
Number of citations: 7 www.sciencedirect.com
L Lin, YY Zhang, YJ Lin, GX ** - Dalton Transactions, 2016 - pubs.rsc.org
Half-sandwich rhodium and iridium complexes with carboxylic acid ligands were combined with pyrazine, 4,4′-bipyridine (bpy) or trans-1,2-bis(4-pyridyl)-ethylene (bpe) to give a …
Number of citations: 4 pubs.rsc.org
GK Kole, MH Mir - CrystEngComm, 2022 - pubs.rsc.org
Solid-state photochemical [2 + 2] cycloaddition reaction is one of the promising routes to isolate highly strained cyclobutane derivatives, which may otherwise be very difficult to obtain …
Number of citations: 10 pubs.rsc.org

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